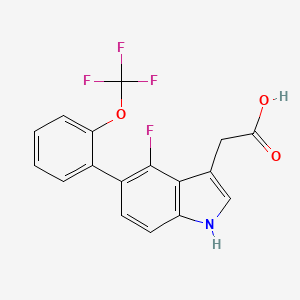
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and a trifluoromethoxy-substituted ketone. The reaction is usually carried out in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.
科学的研究の応用
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
作用機序
The mechanism of action of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activities. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Fluoroindole: A fluorinated indole derivative with different biological activities.
Trifluoromethoxybenzene: A simpler compound with the trifluoromethoxy group but lacking the indole ring.
Uniqueness
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetic acid is unique due to the combination of the indole ring, fluorine, and trifluoromethoxy groups. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool for research and development in various fields .
特性
分子式 |
C17H11F4NO3 |
|---|---|
分子量 |
353.27 g/mol |
IUPAC名 |
2-[4-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H11F4NO3/c18-16-11(10-3-1-2-4-13(10)25-17(19,20)21)5-6-12-15(16)9(8-22-12)7-14(23)24/h1-6,8,22H,7H2,(H,23,24) |
InChIキー |
FSCPDTYQJHLGJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3CC(=O)O)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)
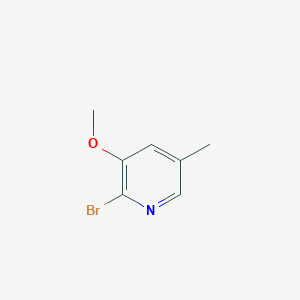
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)
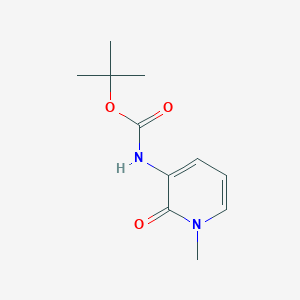

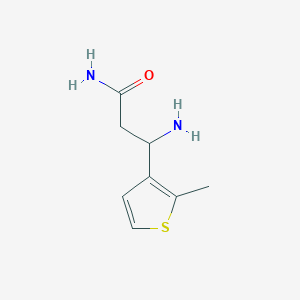
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
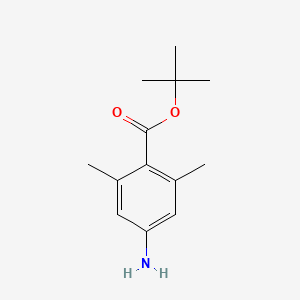

![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)
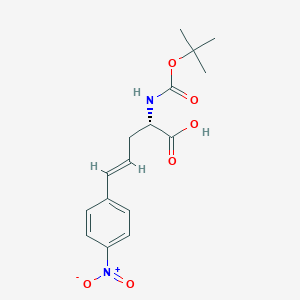
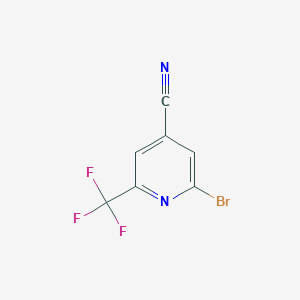
![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
